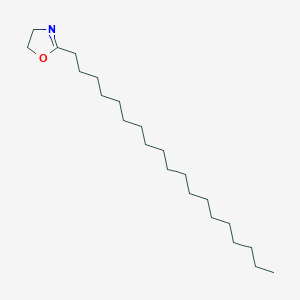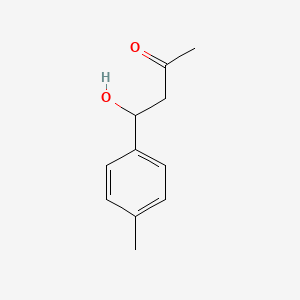
N,N,N-Triethylhexan-1-aminium dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Triethylhexan-1-aminium dihydrogen phosphate is a chemical compound that belongs to the class of quaternary ammonium salts. It is characterized by its unique structure, which includes a hexyl chain attached to a nitrogen atom that is further bonded to three ethyl groups. The dihydrogen phosphate anion is associated with this cationic structure, making it a versatile compound with various applications in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Triethylhexan-1-aminium dihydrogen phosphate typically involves a quaternization reaction. This process starts with hexan-1-amine, which undergoes a reaction with triethylamine in the presence of a suitable alkylating agent, such as ethyl iodide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired quaternary ammonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is purified through crystallization or distillation techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N-Triethylhexan-1-aminium dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The quaternary ammonium group can participate in substitution reactions, where the ethyl groups can be replaced by other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated compounds or other alkylating agents are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of new quaternary ammonium salts with different alkyl groups.
Aplicaciones Científicas De Investigación
N,N,N-Triethylhexan-1-aminium dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the study of cell membrane interactions and as a surfactant in biochemical assays.
Industry: The compound is used in the formulation of detergents, disinfectants, and other cleaning agents due to its surfactant properties.
Comparación Con Compuestos Similares
Similar Compounds
- N,N,N-Trimethylhexan-1-aminium dihydrogen phosphate
- N,N,N-Triethylpentan-1-aminium dihydrogen phosphate
- N,N,N-Triethylheptan-1-aminium dihydrogen phosphate
Uniqueness
N,N,N-Triethylhexan-1-aminium dihydrogen phosphate is unique due to its specific alkyl chain length and the presence of three ethyl groups. This structure provides it with distinct physicochemical properties, such as solubility and surface activity, which differentiate it from other quaternary ammonium salts.
Propiedades
| 121951-51-7 | |
Fórmula molecular |
C12H30NO4P |
Peso molecular |
283.34 g/mol |
Nombre IUPAC |
dihydrogen phosphate;triethyl(hexyl)azanium |
InChI |
InChI=1S/C12H28N.H3O4P/c1-5-9-10-11-12-13(6-2,7-3)8-4;1-5(2,3)4/h5-12H2,1-4H3;(H3,1,2,3,4)/q+1;/p-1 |
Clave InChI |
ZTQVOWOEVMUTEP-UHFFFAOYSA-M |
SMILES canónico |
CCCCCC[N+](CC)(CC)CC.OP(=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


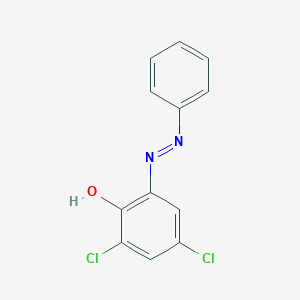
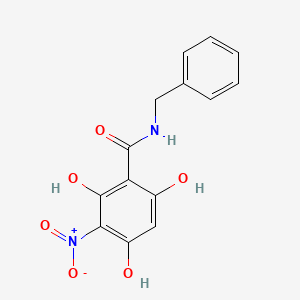

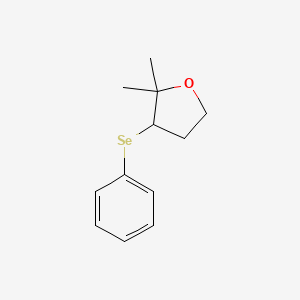
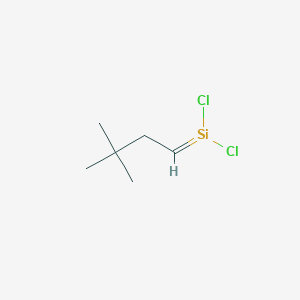

![6-Ethenyl-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14286505.png)
